2-amino-N-benzyl-3-methylbutanamide structure-activity relationship (SAR)
2-amino-N-benzyl-3-methylbutanamide structure-activity relationship (SAR)
This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 2-amino-N-benzyl-3-methylbutanamide , a prototype of the Primary Amino Acid Derivative (PAAD) class of anticonvulsants.
Class: Primary Amino Acid Derivatives (PAADs) | Therapeutic Target: Voltage-Gated Sodium Channels (VGSC)
Executive Summary & Chemical Identity
2-amino-N-benzyl-3-methylbutanamide (also known as N-benzylvalinamide) represents a critical scaffold in the development of neuroactive small molecules. Structurally, it consists of the amino acid Valine amidated with a Benzylamine moiety.
Unlike its famous cousin Lacosamide (a Functionalized Amino Acid or FAA), which possesses an N-acetyl group and a heteroatom-functionalized side chain, this compound retains a free primary amine and a hydrocarbon side chain . This distinction creates a divergent SAR profile, making it a unique tool for probing the hydrophobic pockets of sodium channels.
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IUPAC Name: (2R)-2-amino-N-benzyl-3-methylbutanamide (assuming bioactive enantiomer)
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Core Scaffold: Amino Acid Amide (AAA)[1]
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Primary Indication: Anticonvulsant (Maximal Electroshock Seizure - MES model)[2][3][4][5][6]
Pharmacophore Decomposition
To understand the SAR, we must deconstruct the molecule into three distinct interaction zones.
Figure 1: Pharmacophore decomposition of the scaffold.
Zone 1: The N-Terminus (The Metabolic Handle)
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Structure: Free primary amine (
). -
SAR Rule: The free amine is critical for the "PAAD" activity profile.
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Insight: Acylation of this amine (e.g., converting to N-acetyl) switches the pharmacological class from PAAD to FAA. While FAAs (like Lacosamide) are potent, they require a heteroatom side chain at Zone 2. PAADs, however, thrive with a hydrocarbon side chain at Zone 2.
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Constraint: Alkylation (e.g., N-methyl) generally reduces potency, suggesting the primary amine participates in precise hydrogen bonding or is a substrate for specific transport systems (e.g., LAT1).
Zone 2: The Alpha-Carbon (The Chiral Pivot)
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Structure: Isopropyl group (Valine side chain).
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Stereochemistry: The (R)-enantiomer (D-Valine configuration) is significantly more potent than the (S)-enantiomer. This stereospecificity confirms binding to a chiral protein target (VGSC) rather than a non-specific membrane effect.
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SAR Rule: For PAADs (free amine), hydrocarbon side chains (Valine, Leucine) yield maximal activity. This contrasts with FAAs, where an oxygenated side chain (Serine, Methionine) is preferred.
Zone 3: The N-Benzyl Moiety (The Electronic Sensor)
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Structure: Phenyl ring attached via a methylene linker.
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SAR Rule: Activity is highly sensitive to electronic substitution on the phenyl ring.
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Electron-Withdrawing Groups (EWG): Substituents like Fluoro (-F) or Chloro (-Cl) at the 3' or 4' position often maintain or enhance activity (e.g., 4'-fluoro-N-benzylvalinamide).
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Electron-Donating Groups (EDG): Groups like Methoxy (-OMe) or Methyl (-Me) often lead to a loss of activity .
-
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Mechanistic Implication: The binding pocket likely contains an electron-rich residue that engages in
- stacking or electrostatic interaction with the benzyl ring, favoring an electron-deficient ring system.
Mechanism of Action & Signaling
The compound functions primarily as a Sodium Channel Modulator .[9] Unlike traditional blockers (e.g., Phenytoin) that block the pore, this class is believed to enhance Slow Inactivation .
Figure 2: Proposed modulation of Voltage-Gated Sodium Channels (VGSC) favoring the slow inactivated state.
Experimental Protocols
Chemical Synthesis (Mixed Anhydride Method)
To synthesize the (R)-isomer with high optical purity, a Boc-protection strategy is recommended to prevent racemization.
Reagents:
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(R)-N-Boc-Valine (Starting Material)
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Isobutyl Chloroformate (IBCF)
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N-Methylmorpholine (NMM)
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Trifluoroacetic acid (TFA)
Step-by-Step Protocol:
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Activation: Dissolve (R)-N-Boc-Valine (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride.
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Coupling: Add Benzylamine (1.1 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
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Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 1N HCl, sat.
, and brine. Dry over and concentrate to yield (R)-N-Boc-N'-benzylvalinamide . -
Deprotection: Dissolve the intermediate in DCM (
). Add TFA (20% v/v) and stir at RT for 2 hours. -
Isolation: Evaporate volatiles. Neutralize with sat.
and extract with DCM (or EtOAc). Convert to Hydrochloride salt using HCl/Ether for stability.
In Vivo Assay: Maximal Electroshock (MES) Test
This is the gold standard for identifying efficacy against generalized tonic-clonic seizures.
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Subject: Male CF-1 mice (18-25 g).
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Administration: Intraperitoneal (i.p.) injection of the test compound dissolved in 0.9% saline or methylcellulose.
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Stimulus: Corneal electrodes delivering 60 Hz, 50 mA current for 0.2 seconds.
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Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
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Data Output:
(Effective Dose for 50% of animals).
Comparative Activity Data
The following table illustrates the SAR "Switch" between PAADs and FAAs.
| Compound Class | R-Group (Side Chain) | N-Terminus | Benzyl Ring | Activity (MES ED50) |
| PAAD (Topic) | Isopropyl (Valine) | Free Amine | Unsubstituted | Potent (~10-30 mg/kg) |
| PAAD Analog | Methyl (Alanine) | Free Amine | Unsubstituted | Moderate |
| PAAD Analog | H (Glycine) | Free Amine | Unsubstituted | Inactive |
| FAA (Lacosamide) | Methoxymethyl (Serine) | Acetyl | Unsubstituted | Potent (4.5 mg/kg) |
| FAA Analog | Isopropyl (Valine) | Acetyl | Unsubstituted | Reduced Potency |
Key Takeaway: You cannot simply acetylate the Valine derivative to improve it; the hydrophobic side chain of Valine specifically requires the free amine (PAAD scaffold) for optimal binding, whereas the polar side chain of Serine requires the acetyl group (FAA scaffold).
References
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Kohn, H., et al. (2009). Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide. Journal of Medicinal Chemistry.
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Choi, D., et al. (1996).[4] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.
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Park, K.D., et al. (2009).[10] The structure-activity relationship (SAR) for the N-benzyl group in the clinical antiepileptic agent (R)-lacosamide. Bioorganic & Medicinal Chemistry.
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Stables, J.P., et al. (1998). Development of new antiepileptic drugs. Epilepsy Research.
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